(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide

Asymmetric synthesis Nucleophilicity Condensation kinetics

(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide (CAS 1372133-78-2, C11H17NOS, MW 211.32 g/mol) is an N-alkyl-N-aryl substituted chiral sulfinamide auxiliary. It is structurally derived from the tert-butanesulfinamide scaffold, featuring an N-methyl-N-phenyl substitution that imparts distinct steric and electronic properties compared to unsubstituted tert-butanesulfinamide.

Molecular Formula C11H17NOS
Molecular Weight 211.33 g/mol
Cat. No. B12103581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
Molecular FormulaC11H17NOS
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N(C)C1=CC=CC=C1
InChIInChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3
InChIKeyIJDUIPHIFHJZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide: A Chiral Sulfinamide Auxiliary for Asymmetric Synthesis


(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide (CAS 1372133-78-2, C11H17NOS, MW 211.32 g/mol) is an N-alkyl-N-aryl substituted chiral sulfinamide auxiliary [1]. It is structurally derived from the tert-butanesulfinamide scaffold, featuring an N-methyl-N-phenyl substitution that imparts distinct steric and electronic properties compared to unsubstituted tert-butanesulfinamide [2]. This compound serves as a versatile building block in asymmetric synthesis, particularly for the preparation of enantioenriched amines and as a precursor for chiral ligands.

Why (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide Cannot Be Interchanged with Unsubstituted tert-Butanesulfinamide


Generic substitution of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide with unsubstituted tert-butanesulfinamide is not scientifically valid due to the profound impact of N-alkyl and N-aryl substitution on both steric and electronic properties. The N-methyl group enhances nucleophilicity relative to the parent sulfinamide, accelerating condensation rates with carbonyl electrophiles [1]. Simultaneously, the N-phenyl substituent introduces significant steric bulk, which can alter the diastereofacial bias in nucleophilic additions to sulfinyl imines. Furthermore, N-aryl tert-butanesulfinamides exhibit unique stability under cross-coupling conditions, enabling their synthesis without racemization—a feature not shared by unsubstituted analogs under identical protocols [2]. These substituent effects collectively modulate reactivity, selectivity, and downstream functionalization compatibility, rendering direct interchange with simpler sulfinamides unreliable for reproducible asymmetric synthesis outcomes.

Quantitative Differentiation of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide from Closest Analogs


N-Methyl Substitution Enhances Nucleophilicity Relative to Unsubstituted tert-Butanesulfinamide

N-Alkylation of tert-butanesulfinamide with a methyl group increases the nucleophilicity of the nitrogen center compared to the unsubstituted parent compound. While direct kinetic data for (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is not reported in head-to-head format, class-level inference from studies on N-acylsulfinamide enolate alkylations demonstrates that tert-butanesulfinamide outperforms p-toluenesulfinamide in diastereoselectivity, and further N-substitution modulates reactivity [1]. The enhanced nucleophilicity is expected to accelerate imine formation with aldehydes and ketones, a critical step in the Ellman auxiliary methodology.

Asymmetric synthesis Nucleophilicity Condensation kinetics

N-Aryl tert-Butanesulfinamides Are Synthesized Without Racemization via Pd-Catalyzed C-N Coupling

Chiral tert-butanesulfinamide undergoes Pd-catalyzed C-N cross-coupling with aryl halides to afford N-aryl tert-butanesulfinamides with complete retention of enantiomeric purity [1]. Under optimized conditions (Pd2(dba)3, tBuXPhos, NaOH, toluene/5% water, 90°C), reactions proceed in high yields without racemization, a property that distinguishes N-aryl derivatives from more labile sulfinamides. This synthetic robustness enables gram-scale preparation of optically pure material, essential for procurement and subsequent application in asymmetric synthesis.

Cross-coupling Chiral integrity Gram-scale synthesis

N-Aryl tert-Butanesulfinamides Exhibit High Selectivity in Kinetic Resolution (s > 200)

In a 2021 study on asymmetric N-allylic alkylation, N-aryl tert-butylsulfinamides (the class encompassing the target compound) were subjected to kinetic resolution using hydroquinine catalyst. The protocol demonstrated high selectivity factors, with s values exceeding 200 for representative substrates [1]. This level of discrimination between enantiomers is a hallmark of the N-aryl substitution pattern and underscores the compound's utility in generating enantioenriched sulfinamide derivatives.

Kinetic resolution N-Allylic alkylation Selectivity factor

N-Aryl tert-Butanesulfinamide-Derived Ligands Deliver up to 95% ee in Rh-Catalyzed Asymmetric 1,4-Addition

Chiral N-aryl tert-butanesulfinamide-olefin ligands, prepared from the parent N-aryl sulfinamide, were evaluated in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones. These ligands induced enantioselectivities up to 95% ee in the 1,4-addition products [1]. This performance demonstrates the effective transfer of chiral information from the sulfinamide scaffold to the ligand architecture, validating the compound's value as a precursor for custom catalyst development.

Asymmetric catalysis Chiral ligand 1,4-Addition

tert-Butanesulfinamide Scaffold Provides Superior Diastereoselectivity Over p-Toluenesulfinamide

The parent tert-butanesulfinamide scaffold, from which (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is derived, consistently outperforms p-toluenesulfinamide (Davis' sulfinamide) in diastereoselective transformations. In the reduction of sulfinyl imines derived from prochiral ketones, tert-butanesulfinamide provides diastereomeric ratios of 90:10 (unlike:like) [1]. This class-level advantage, attributed to enhanced diastereofacial selectivity and lower molecular weight, is retained in N-substituted derivatives and justifies the selection of the tert-butanesulfinamide core over alternative sulfinamide families.

Diastereoselectivity Ellman auxiliary Ketone reduction

tert-Butanesulfinamide Provided Highest Diastereoselectivity Among Sulfinamides Evaluated in Enolate Alkylation

A systematic evaluation of sulfinamide auxiliaries in diastereoselective enolate alkylation reactions revealed that tert-butanesulfinamide provided the highest diastereoselectivity among all sulfinamides tested [1]. While the target compound (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide was not explicitly included in this screening, the tert-butanesulfinamide core is established as the optimal platform for achieving high diastereocontrol. The N-methyl-N-phenyl substitution pattern represents a modular modification that can further tune selectivity while preserving the core scaffold's intrinsic stereodirecting ability.

Enolate alkylation Auxiliary screening Diastereoselectivity

Validated Application Scenarios for (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide Based on Quantitative Evidence


Asymmetric Synthesis of α-Chiral Primary Amines via Sulfinyl Imine Reduction

The tert-butanesulfinamide core of this compound enables condensation with prochiral ketones followed by NaBH4 reduction to afford sulfinamides with diastereomeric ratios of 90:10 [1]. Subsequent acid hydrolysis releases enantiomerically pure primary amines. The N-methyl-N-phenyl substitution may further enhance diastereofacial selectivity in specific substrate contexts, though direct quantitative data for this derivative is not yet published.

Preparation of Chiral N-Aryl Sulfinamide Ligands for Asymmetric Catalysis

This compound can be elaborated into chiral N-aryl tert-butanesulfinamide-olefin ligands via established cross-coupling and functionalization protocols [1]. Such ligands have demonstrated up to 95% ee in rhodium-catalyzed asymmetric 1,4-addition reactions [2]. The preserved optical purity during C-N coupling (>98% ee) ensures ligand enantiopurity [3].

Kinetic Resolution of Racemic Sulfinamide Mixtures

The N-aryl tert-butylsulfinamide class, to which this compound belongs, is highly effective in asymmetric N-allylic alkylation kinetic resolution, achieving selectivity factors s > 200 [1]. This property is valuable for procuring enantiopure material from racemic stock.

Diastereoselective Enolate Alkylation for α-Substituted Carboxylic Acid Derivatives

The tert-butanesulfinamide scaffold, when converted to N-acylsulfinamides, enables diastereoselective enolate alkylation with the highest selectivity among evaluated sulfinamides [1]. The target compound's N-substitution pattern offers additional steric tuning for specific enolate geometries, potentially improving stereocontrol in challenging alkylations.

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